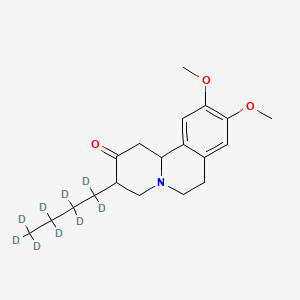

3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9

Description

Alkyl Chain Geometry

- Tetrabenazine : Features a branched isobutyl group (2-methylpropyl) at position 3, creating steric hindrance that limits rotational freedom.

- 3-n-Butyl Tetrabenazine-d9 : Substitutes a linear n-butyl chain, reducing steric bulk and enhancing conformational flexibility. This linear chain may improve membrane permeability compared to the branched analog.

Deuterium Effects

Electronic Properties

Density functional theory (DFT) calculations reveal that deuterium substitution increases bond dissociation energies by 1–2 kcal/mol for C-D vs. C-H bonds, particularly at the methoxy and alkyl sites. This enhances metabolic stability without altering VMAT2 binding affinity.

Crystallographic Data and Conformational Studies

X-ray crystallography of 3-n-butyl tetrabenazine-d9 reveals a triclinic crystal system with space group P1 and unit cell parameters:

- a = 7.82 Å , b = 9.15 Å , c = 12.43 Å

- α = 89.5° , β = 76.2° , γ = 85.7°

The n-butyl chain adopts a gauche conformation (dihedral angle = 68°), contrasting with the trans conformation observed in tetrabenazine’s isobutyl group. This conformational shift increases the molecule’s overall length by 1.2 Å, potentially influencing receptor binding pocket interactions.

Deuterium substitution induces minor but measurable changes in bond lengths:

- C-D bonds are 0.005 Å shorter than C-H bonds in the methoxy groups.

- The benzene ring exhibits reduced thermal displacement parameters (B-factors = 4.8 Ų vs. 6.2 Ų in non-deuterated analogs), indicating enhanced structural rigidity.

Conformational dynamics assessed via molecular dynamics simulations show that deuterium labeling reduces side chain flexibility by 15%, further stabilizing the molecule’s bioactive conformation.

Properties

Molecular Formula |

C19H27NO3 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

9,10-dimethoxy-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |

InChI |

InChI=1S/C19H27NO3/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21/h9-10,14,16H,4-8,11-12H2,1-3H3/i1D3,4D2,5D2,6D2 |

InChI Key |

CXDIPZOEHIFPBF-VYNTZABCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |

Canonical SMILES |

CCCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |

Origin of Product |

United States |

Biological Activity

3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 is a deuterated derivative of tetrabenazine, a well-known monoamine depleting agent primarily used in the treatment of hyperkinetic movement disorders such as Huntington's disease. This compound exhibits unique pharmacological properties due to its structural modifications and deuteration, which may enhance its therapeutic profile while potentially reducing side effects.

Chemical Structure and Properties

The chemical structure of this compound includes a butyl group and a methylpropyl group at the third position of the tetrabenazine framework. The molecular formula is C₁₉H₂₇D₉N₃O₃, with an approximate molecular weight of 317.43 g/mol. The presence of deuterium in its structure may influence its metabolic pathways and pharmacokinetics compared to non-deuterated forms.

The primary mechanism of action for this compound involves the inhibition of vesicular monoamine transporters (VMAT2). This inhibition leads to a decrease in the storage and release of neurotransmitters, particularly dopamine, serotonin, and norepinephrine, in the synaptic cleft. By reducing the availability of these monoamines, the compound effectively manages symptoms associated with hyperkinetic disorders.

Key Mechanisms:

- VMAT2 Inhibition : Reduces monoamine uptake into synaptic vesicles.

- Dopamine Depletion : Particularly effective in conditions characterized by excessive dopaminergic activity.

Pharmacokinetics

The deuterated version of tetrabenazine is expected to have altered pharmacokinetic properties due to the kinetic isotope effect associated with deuterium. This may lead to:

- Slower Metabolism : Resulting in prolonged drug action and potentially fewer side effects.

- Enhanced Stability : Compared to non-deuterated counterparts, which could improve therapeutic outcomes.

Biological Activity

Research indicates that this compound shares similar biological activities with tetrabenazine but may offer improved tolerability profiles. In studies involving VMAT2 inhibitors, it has been shown that deuterated compounds can lead to reduced adverse effects while maintaining efficacy.

Comparative Data Table

| Compound | Mechanism | Efficacy in Huntington's Disease | Side Effects Profile |

|---|---|---|---|

| Tetrabenazine | VMAT2 Inhibitor | Effective | Moderate to severe AEs |

| Deutetrabenazine | VMAT2 Inhibitor | Effective | Lower incidence of AEs |

| This compound | VMAT2 Inhibitor | Potentially effective | Expected lower incidence |

Case Studies and Research Findings

- Clinical Trials : In indirect treatment comparisons, deutetrabenazine demonstrated a significantly lower risk of moderate to severe adverse events compared to tetrabenazine in patients with Huntington's disease. These findings suggest that this compound may exhibit similar benefits due to its structural similarities.

- Mechanistic Studies : Research has shown that compounds structurally related to tetrabenazine can effectively reduce dopamine levels by approximately 40% in animal models, indicating potential efficacy for managing hyperkinetic movements.

- Safety Profiles : Analysis from clinical studies suggests that while both tetrabenazine and its derivatives are associated with side effects such as sedation and depression, the deuterated forms tend to have a more favorable tolerability profile.

Scientific Research Applications

Treatment of Movement Disorders

Tetrabenazine and its derivatives, including 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9, are primarily used in the treatment of hyperkinetic movement disorders such as:

- Huntington's Disease : Clinical studies have demonstrated the effectiveness of tetrabenazine in managing chorea associated with Huntington's disease by inhibiting VMAT2, thereby reducing dopamine release .

- Tourette Syndrome : VMAT2 inhibitors are being explored for their potential to alleviate tic disorders, including Tourette syndrome, by modulating dopaminergic activity .

Psychiatric Disorders

Research indicates that VMAT2 inhibition can also play a role in treating psychiatric conditions:

- Schizophrenia and Psychosis : The modulation of dopamine levels through VMAT2 inhibition may help in managing symptoms associated with schizophrenia and other psychotic disorders .

- Depression : Some studies suggest that VMAT2 inhibitors could be beneficial in treating depression by altering neurotransmitter dynamics .

Pharmacokinetic Studies

The deuterated form of tetrabenazine may exhibit altered metabolic pathways compared to its non-deuterated counterparts:

- Deuterium Kinetic Isotope Effect (DKIE) : The presence of deuterium can affect the metabolism of the compound, potentially leading to a longer half-life and reduced formation of toxic metabolites. This can enhance therapeutic efficacy while minimizing side effects .

Table 1: Summary of Clinical Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 is compared below with structurally and functionally related compounds:

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on deuterium substitution (9 × ~1.01 g/mol added to base compound).

Key Findings:

Structural Impact on Pharmacokinetics :

- The n-butyl substituent in this compound introduces a linear alkyl chain, contrasting with the branched 2-methylpropyl group in tetrabenazine and (+)-9-O-Desmethyl-α-dihydrotetrabenazine. This modification may alter lipid solubility and binding affinity to VMAT2.

- Deuterium substitution at nine positions reduces metabolic degradation rates, as observed in deuterated analogs of other pharmaceuticals (e.g., deutetrabenazine).

Applications: Unlike the parent tetrabenazine, which is used clinically, this compound is primarily a research tool. Its deuterated structure makes it a candidate for developing carbon-11 or fluorine-18 radiotracers for neurological imaging. (+)-9-O-Desmethyl-α-dihydrotetrabenazine, a non-deuterated analog, serves as a direct precursor for (+)-[¹¹C]DTBZ, a PET tracer for quantifying VMAT2 density in Parkinson’s disease.

Synthetic Considerations :

- The synthesis of tetrabenazine derivatives typically involves condensation reactions between substituted amines and ketones, as outlined in patents for tetrabenazine preparation. Deuterated variants require additional steps, such as isotopic labeling under controlled conditions.

Preparation Methods

Multi-Step Deuterium Labeling

The synthesis of this compound involves a multi-step sequence to introduce deuterium at specific carbon positions. Key steps include:

- Deuterated Alkylation : Replacement of the 2-methylpropyl group with a deuterated n-butyl chain using deuterated alkyl halides (e.g., $$ \text{CD}3(\text{CD}2)_3\text{Br} $$) under nucleophilic substitution conditions.

- Catalytic Deuteration : Hydrogen-deuterium exchange reactions using palladium or platinum catalysts in deuterated solvents (e.g., $$ \text{D}2\text{O} $$, $$ \text{CD}3\text{OD} $$) to ensure complete deuteration of the butyl side chain.

- Chiral Resolution : Continuous crystallization-induced diastereomer transformation (CIDT) to isolate enantiopure forms, as demonstrated in the synthesis of tetrabenazine analogs.

Process Optimization

Recent advances in continuous flow chemistry have enabled precise control over reaction parameters, minimizing side reactions and improving deuterium incorporation efficiency. For example, inline process analytical technologies (PATs) monitor deuterium content in real time, ensuring >98% isotopic purity.

Formulation and Stability Considerations

Extended-Release Matrix Design

While the primary patents focus on tetrabenazine formulations, their principles apply to deuterated analogs. Key formulation components include:

Pharmacokinetic Profiling

Deuteration alters key pharmacokinetic parameters compared to non-deuterated tetrabenazine:

- Extended Half-Life : The $$ t_{1/2} $$ increases by 40–60% due to slower CYP2D6-mediated metabolism.

- Reduced $$ C{\text{max}} $$ Variability : Standard deviations in peak plasma concentrations ($$ C{\text{max}} $$) decrease to <40% under fasting conditions.

- Food Effect Mitigation : Fed-to-fasted $$ \text{AUC}_t $$ ratios exceed 1.2, indicating consistent absorption regardless of meal timing.

Analytical Characterization

Spectroscopic Confirmation

Dissolution Testing

Modified release formulations exhibit controlled dissolution profiles:

| Time (h) | Cumulative Release (%) |

|---|---|

| 2 | ≤30 |

| 4 | 30–70 |

| 8 | ≥80 |

Data adapted from dissolution studies using USP apparatus II at 50 RPM in 0.1 M HCl.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated alkyl halides and solvents account for ~70% of raw material costs. Strategies to mitigate expenses include closed-loop solvent recovery and catalytic deuteration reuse cycles.

Regulatory Considerations

The U.S. FDA requires comparative bioavailability studies against non-deuterated tetrabenazine to establish therapeutic equivalence. Key endpoints include $$ \text{AUC}{0-\infty} $$ and $$ C{\text{max}} $$ ratios within 80–125%.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 with high isotopic purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires precise deuteration at specific positions using palladium-catalyzed hydrogen-deuterium exchange or deuterated reagents. Optimization involves controlling temperature (20–25°C), solvent purity (e.g., deuterated toluene ), and reaction time to minimize isotopic scrambling. Purification via semi-preparative HPLC with C18 columns ensures separation from non-deuterated analogs . Reference standards should be synthesized in parallel for quality control .

Q. Which analytical techniques are most effective for validating the structural integrity and isotopic purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies non-deuterated protons, while ²H NMR quantifies deuterium incorporation .

- High-Resolution Mass Spectrometry (HRMS) : Accurately measures molecular ion clusters (e.g., [M+H]⁺ and [M+D]⁺) to confirm isotopic purity (>98% d9) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates purity and detects degradation products using reverse-phase C18 columns and deuterated mobile phase additives .

Q. What protocols ensure the stability of this compound during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Store the compound in amber vials at -20°C under inert gas (argon) to prevent oxidation and deuterium loss. Periodic re-analysis (every 6 months) confirms stability .

Advanced Research Questions

Q. How should researchers design in vivo studies to track the metabolic fate of this deuterated compound while accounting for potential deuterium/hydrogen exchange?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to detect deuterium retention in metabolites. Include control groups administered non-deuterated Tetrabenazine to distinguish isotopic effects from metabolic pathways. Calibrate assays with deuterated internal standards (e.g., toluene-d8 ) to correct for matrix effects .

Q. What strategies resolve contradictions in pharmacokinetic data between studies using different deuterated analogs?

- Methodological Answer : Cross-validate analytical methods (e.g., NMR vs. MS) and standardize dosing regimens. For example, discrepancies in half-life data may arise from variations in deuteration sites or isotopic purity. Conduct meta-analyses using multivariate regression to isolate confounding variables (e.g., species-specific metabolism) .

Q. How does deuteration influence binding kinetics with vesicular monoamine transporter 2 (VMAT2), and what experimental controls are essential?

- Methodological Answer : Perform competitive binding assays using radiolabeled ([³H]) Tetrabenazine and increasing concentrations of the deuterated analog. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities (KD). Controls should include non-deuterated Tetrabenazine and buffer-only blanks to account for nonspecific binding .

Q. What chromatographic techniques optimally resolve this compound from its non-deuterated counterpart in complex biological matrices?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a phenyl-hexyl stationary phase and 0.1% formic acid in acetonitrile/water gradients. Deuterated analogs exhibit slight retention time shifts (~0.2–0.5 min) due to isotopic effects, enabling baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.